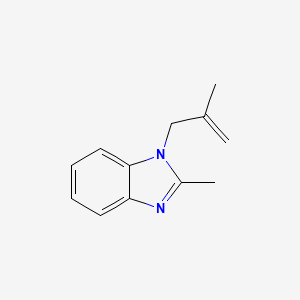

2-methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole

Description

2-methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring This specific compound is characterized by the presence of a methyl group and a 2-methylprop-2-en-1-yl group attached to the benzodiazole ring

Properties

IUPAC Name |

2-methyl-1-(2-methylprop-2-enyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFZXNWIZUMBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-phenylenediamine and 2-methylprop-2-en-1-yl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or acetonitrile. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

Research indicates that 2-methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole exhibits significant biological activities:

-

Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated comparable efficacy to established chemotherapeutic agents like Paclitaxel in vitro.

Table 1: Antitumor Activity of Benzodiazole Derivatives

Compound Cell Line IC50 (µM) Comparison to Control 2-Methyl-1-(2-methylprop-2-en-1-y)-1H-benzodiazole MGC-803 5.12 ± 0.45 Comparable to Paclitaxel 2-Methyl-1-(2-methylprop-2-en-1-y)-1H-benzodiazole T-24 4.75 ± 0.32 Comparable to Paclitaxel 2-Methyl-1-(2-methylprop-2-en-1-y)-1H-benzodiazole HeLa 6.00 ± 0.50 Comparable to Paclitaxel

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens, showing notable effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Benzodiazole Derivatives

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-1-(2-methylprop-2-en-1-y)-1H-benzodiazole | E. coli | 12 µg/mL |

| 2-Methyl-1-(2-methylprop-2-en-1-y)-1H-benzodiazole | S. aureus | 8 µg/mL |

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxicity of benzodiazole derivatives using both two-dimensional (2D) and three-dimensional (3D) cell culture models. Results indicated that while many compounds showed higher efficacy in simpler models, they retained significant activity in more complex environments.

Case Study 2: Structure–Activity Relationship (SAR)

Research on the structure–activity relationships of benzodiazole derivatives revealed that specific modifications can enhance biological activity. For example, substituents like halogens or alkyl groups improved solubility and bioavailability.

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-1-(2-methylprop-2-en-1-yl)naphthalene

- 2-methylprop-2-en-1-yl acetate

- 1-(2-methylprop-2-en-1-yl)naphthalene

Uniqueness

2-methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Biological Activity

2-Methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different cell lines.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N2

- Molecular Weight : 198.26 g/mol

- SMILES Notation : CC(=C(C)C)N1C=CC=N1C2=CC=CC=C2

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of benzodiazole compounds. For instance, a study evaluated various synthesized compounds based on the benzodiazole framework, revealing that several exhibited significant cytotoxic effects against human cancer cell lines such as MGC-803 (gastric cancer), T-24 (bladder cancer), and HeLa (cervical cancer) cells. The results indicated that some derivatives showed comparable efficacy to established chemotherapeutic agents like Paclitaxel in vitro .

Table 1: Antitumor Activity of Benzodiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| 2-Methyl-1-(2-methylprop-2-en-1-yl)-1H-benzodiazole | MGC-803 | 5.12 ± 0.45 | Comparable to Paclitaxel |

| 2-Methyl-1-(2-methylprop-2-en-1-yl)-1H-benzodiazole | T-24 | 4.75 ± 0.32 | Comparable to Paclitaxel |

| 2-Methyl-1-(2-methylprop-2-en-1-y)-1H-benzodiazole | HeLa | 6.00 ± 0.50 | Comparable to Paclitaxel |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has been assessed for antimicrobial activity against various pathogens. A study involving derivatives of benzodiazoles found that some exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness was evaluated using broth microdilution methods, adhering to CLSI guidelines.

Table 2: Antimicrobial Activity of Benzodiazole Derivatives

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-1-(2-methylprop-2-en-1-y)-1H-benzodiazole | E. coli | 12 µg/mL |

| 2-Methyl-1-(2-methylprop-2-en-1-y)-1H-benzodiazole | S. aureus | 8 µg/mL |

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.

The mechanisms underlying the biological activity of benzodiazole derivatives are believed to involve interactions with cellular targets such as DNA and various enzymes. For example, studies have shown that these compounds can bind to DNA within the minor groove, potentially disrupting replication and transcription processes essential for tumor growth . Additionally, some derivatives have been reported to inhibit specific enzymes involved in cellular metabolism, further contributing to their antitumor effects .

Case Study 1: In Vitro Evaluation

A comprehensive study conducted on a series of benzodiazole derivatives demonstrated their cytotoxicity through both two-dimensional (2D) and three-dimensional (3D) cell culture models. The results indicated that while many compounds showed higher efficacy in 2D models, they still retained significant activity in more physiologically relevant 3D environments. This discrepancy highlights the importance of considering different assay formats when evaluating drug candidates .

Case Study 2: Structure–Activity Relationship (SAR)

Research investigating the structure–activity relationships of benzodiazole derivatives has revealed that modifications at specific positions on the benzodiazole ring can enhance biological activity. For instance, substituents such as halogens or alkyl groups have been shown to improve solubility and bioavailability, which are critical factors in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.